![molecular formula C12H13BrN2O2S B3006384 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034479-12-2](/img/structure/B3006384.png)

5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

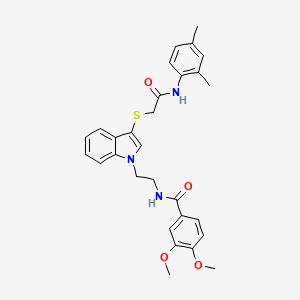

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the types of bonds and the arrangement of atoms in a molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzo[d]thiazol-2(3H)-imines, for example, might undergo reactions typical of imines and benzothiazoles .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental procedures .Scientific Research Applications

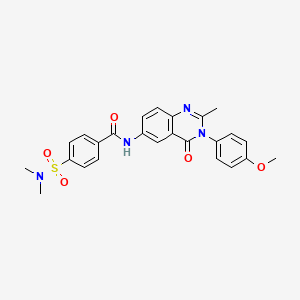

Palladium-Catalyzed Carbonylative Synthesis

The compound demonstrates reactivity in palladium-catalyzed carbonylative multicomponent synthesis. This process involves the conversion of 2-prop-2-ynylsulfanyl-3H-benzimidazolium salts into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides through an oxidative aminocarbonylation/heterocyclization process. This synthesis is significant in the development of functionalized benzimidazothiazoles, contributing to organic chemistry research (Veltri et al., 2016).

Biological Activities

The compound is associated with studies investigating its anthelmintic and anti-inflammatory activities. Novel imidazothiazole sulfides and sulfones, including variations of the compound, have been synthesized and exhibited significant biological activities in these domains (Shetty et al., 2010).

Interaction with Mild Steel

In industrial applications, the interaction of mild steel with corrosive agents in the presence of this compound and its derivatives has been explored. These studies focus on corrosion inhibition, a critical aspect in materials science and engineering (Chugh et al., 2019).

Synthesis and QSAR Studies

Research has been conducted on the synthesis, characterization, and quantitative structure-activity relationships (QSAR) of derivatives of this compound. This research is pivotal in medicinal chemistry for developing novel antibacterial agents (Palkar et al., 2017).

Anticancer Research

The compound has been synthesized and evaluated for its potential as an anticancer agent. This research provides insights into the therapeutic potential and pharmacological activities of derivatives of this compound in cancer treatment (Farah et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S.BrH/c1-4-5-14-8-6-9(15-2)10(16-3)7-11(8)17-12(14)13;/h1,6-7,13H,5H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNDGKUCASIAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N(C(=N)S2)CC#C)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)